molecular formula C13H18N2O2S B2977271 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1396680-71-9

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2977271
CAS No.: 1396680-71-9
M. Wt: 266.36
InChI Key: QCHMFXONOMTIRG-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a benzothiazole-derived imine characterized by ethoxy substituents at the 6-position and a 2-ethoxyethyl group at the 3-position.

Properties

IUPAC Name

6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-16-8-7-15-11-6-5-10(17-4-2)9-12(11)18-13(15)14/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMFXONOMTIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves several steps. One common synthetic route includes the nucleophilic substitution reaction of 2-(2-bromoethoxy)benzo[d]thiazole with substituted phenols . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial growth and replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazole-2(3H)-imine scaffold is highly modifiable, with substituents at the 3- and 6-positions significantly altering physicochemical and biological properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key References
6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 2-Ethoxyethyl Ethoxy ~280 (calculated)
3-Ethylbenzo[d]thiazol-2(3H)-imine Ethyl H 178.25
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine Methyl Bromo 243.12
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine Methyl Methoxy 194.25
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (5-Aryl-1,3,4-oxadiazol-2-yl)methyl H (oxadiazole ring) Varies (~300–400)

Key Observations :

  • Solubility : The ethoxy groups in the target compound likely enhance hydrophilicity compared to methyl or bromo substituents (e.g., 6-bromo-3-methyl analog) .
  • Synthetic Complexity : The 2-ethoxyethyl side chain may require multi-step synthesis compared to simpler alkyl/aryl substituents .

Key Observations :

  • Compared to oxadiazole-containing derivatives (78.5–90.2% yields), the ethoxyethyl group might introduce steric challenges, reducing efficiency .
Antifungal Activity :
  • 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones show moderate inhibition against Colletotrichum orbiculare and Botrytis cinerea . The ethoxyethyl substituent may alter membrane permeability or target binding compared to oxadiazole derivatives.
Kinase Inhibition :
  • Thiazol-2(3H)-imines with benzyl or acetyl groups demonstrate interactions with kinase active sites (e.g., LATS inhibitors) via van der Waals and hydrogen bonding . The flexible 2-ethoxyethyl chain might enhance binding entropy in similar targets.
Electrophilic Reactivity :
  • Substituents like bromo or methoxy at the 6-position influence electrophilic aromatic substitution patterns, whereas ethoxy groups may direct reactivity to specific ring positions .

Biological Activity

6-Ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N2_{2}OS, with a molecular weight of approximately 281.39 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to benzothiazole have shown IC50_{50} values ranging from 0.14 to 8.59 µM against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cell lines . The mechanism often involves the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and repair.

Antimicrobial Activity

Benzothiazole derivatives, including those similar to this compound, have demonstrated broad-spectrum antimicrobial activity. In vitro studies have reported effective antibacterial and antifungal properties, with some compounds exhibiting minimal inhibition concentrations as low as 50 µg/mL .

Study on Cytotoxicity

A study focused on the synthesis of conjugates involving benzothiazole showed promising results in terms of cytotoxicity against cancer cells. Compounds with modifications at specific positions exhibited enhanced potency, with some achieving significant inhibition rates against topoisomerase IIα .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the benzothiazole structure can influence biological activity. For example, the introduction of various substituents has been linked to improved potency against specific cancer cell lines and enhanced interaction with target enzymes .

Summary of Findings

The biological activity of this compound is supported by diverse research indicating its potential as an anticancer and antimicrobial agent. The compound's efficacy appears to be related to its ability to inhibit key biological pathways involved in cell proliferation and survival.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReference
AnticancerA549 (Lung Cancer)0.14 - 8.59 µM
AnticancerMCF7 (Breast Cancer)0.14 - 8.59 µM
AnticancerHeLa (Cervical Cancer)0.14 - 8.59 µM
AntimicrobialVarious Bacteria/Fungi50 µg/mL

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